molecular formula C29H17N3O4 B5208425 1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid

1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid

Katalognummer B5208425
Molekulargewicht: 471.5 g/mol
InChI-Schlüssel: JQZUDOFRTGMEAW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-dioxo-2-[4-(4-phenyl-2-quinazolinyl)phenyl]-5-isoindolinecarboxylic acid, also known as PD 98059, is a potent and specific inhibitor of mitogen-activated protein kinase (MAPK) kinase (MEK) 1 and 2. MEK is a key component of the MAPK signaling pathway, which plays a critical role in regulating cell proliferation, differentiation, survival, and apoptosis. PD 98059 has been widely used in scientific research to investigate the function and regulation of the MAPK pathway, as well as its involvement in various physiological and pathological processes. Synthesis Method: PD 98059 can be synthesized by a multistep process involving the condensation of 2-nitrobenzaldehyde with 4-phenyl-2-quinazolineamine, followed by reduction, cyclization, and carboxylation steps. The final product is obtained as a white crystalline solid with a melting point of 265-267°C. Scientific Research Application: PD 98059 has been used extensively in scientific research to investigate the role of the MAPK pathway in various cellular processes, including cell proliferation, differentiation, apoptosis, and migration. It has also been used to study the regulation of gene expression, protein synthesis, and cytoskeletal dynamics. PD 98059 has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent for cancer treatment. Mechanism of Action: PD 98059 specifically inhibits the activity of MEK1 and MEK2, which are upstream kinases that phosphorylate and activate extracellular signal-regulated kinase (ERK) 1 and 2. ERKs are key effectors of the MAPK pathway that regulate the activity of various transcription factors, leading to changes in gene expression and cellular behavior. By inhibiting MEK1 and MEK2, PD 98059 blocks the activation of ERKs and downstream signaling events, resulting in the inhibition of cell proliferation, survival, and migration. Biochemical and Physiological Effects: PD 98059 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and experimental conditions. In general, PD 98059 inhibits cell proliferation and induces apoptosis in cancer cells, while promoting cell differentiation and survival in normal cells. PD 98059 has also been shown to inhibit angiogenesis, inflammation, and fibrosis, suggesting its potential as a therapeutic agent for various diseases. Advantages and Limitations for Lab Experiments: PD 98059 is a highly specific and potent inhibitor of MEK1 and MEK2, making it a valuable tool for investigating the function and regulation of the MAPK pathway. However, PD 98059 has some limitations in experimental use, including its relatively short half-life and potential toxicity at high concentrations. PD 98059 also has some off-target effects, such as inhibition of the activity of other kinases and transcription factors, which should be taken into consideration when interpreting experimental results. Future Directions: PD 98059 has been widely used in scientific research for over two decades, and its potential for therapeutic applications has been explored in various preclinical studies. However, there are still many unanswered questions regarding the regulation and function of the MAPK pathway, as well as the potential of PD 98059 and other MEK inhibitors as therapeutic agents. Some future directions for research include: - Investigating the role of the MAPK pathway in various diseases, such as cancer, cardiovascular disease, and neurodegenerative disorders. - Developing more potent and selective MEK inhibitors with improved pharmacokinetic properties and fewer off-target effects. - Identifying biomarkers of MEK inhibitor sensitivity and resistance, to guide patient selection and treatment strategies. - Exploring combination therapies with MEK inhibitors and other targeted agents, such as PI3K inhibitors, immune checkpoint inhibitors, and epigenetic modulators. - Developing new models and assays to study the MAPK pathway and MEK inhibitors in more physiologically relevant contexts, such as 3D cultures, organoids, and patient-derived xenografts.

Eigenschaften

IUPAC Name

1,3-dioxo-2-[4-(4-phenylquinazolin-2-yl)phenyl]isoindole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H17N3O4/c33-27-21-15-12-19(29(35)36)16-23(21)28(34)32(27)20-13-10-18(11-14-20)26-30-24-9-5-4-8-22(24)25(31-26)17-6-2-1-3-7-17/h1-16H,(H,35,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQZUDOFRTGMEAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)N5C(=O)C6=C(C5=O)C=C(C=C6)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dioxo-2-[4-(4-phenylquinazolin-2-yl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxylic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.